Menthyl borate

Description

Historical Context of Chiral Borates in Organic Chemistry

The use of boron-containing reagents in organic synthesis has a rich history, with significant advancements expanding their application over several decades. acs.org Early work in organoboron chemistry laid the foundation for the development of more complex and selective reagents. A pivotal moment in the history of chiral borates was the development of asymmetric hydroboration, a reaction that adds a boron-hydrogen bond across a carbon-carbon double bond, creating a new stereocenter. acs.org

The exploration of chiral ligands and auxiliaries attached to boron has been a continuous area of research. researchgate.net The goal has been to achieve high levels of stereocontrol in reactions such as aldol (B89426) additions and allylation reactions. researchgate.netbeilstein-journals.org These reactions are fundamental in the construction of complex organic molecules with multiple stereocenters. The development of chiral boronic esters, in particular, has been driven by their utility as precursors to a wide variety of other chiral compounds. psu.edu Historically, the synthesis of chiral boron compounds often relied on resolution techniques, which could be inefficient. rsc.org More recent developments have focused on catalytic asymmetric methods to produce these valuable compounds with high enantioselectivity. su.sediva-portal.org

Significance of Menthyl-Derived Chiral Auxiliaries in Boron Chemistry

Chiral auxiliaries are essential tools in asymmetric synthesis, and those derived from naturally occurring chiral molecules, like menthol (B31143), are particularly valuable. wikipedia.org Menthyl-derived auxiliaries, such as 8-phenylmenthol, were among the early examples of effective chiral auxiliaries. wikipedia.org In the context of boron chemistry, the menthyl group can be incorporated into a borate (B1201080) ester, creating a chiral environment around the boron atom.

This chiral environment influences the trajectory of reactions involving the borate ester, leading to the preferential formation of one stereoisomer over another. The steric bulk and defined three-dimensional structure of the menthyl group effectively shield one face of the reacting molecule, directing the approach of incoming reagents to the opposite face. This principle of sterically controlled diastereoselection is fundamental to the utility of menthyl-derived chiral auxiliaries. The development of such auxiliaries has provided powerful methods for asymmetric carbon-carbon bond formation. researchgate.net

Research Scope and Objectives for Menthyl Borate Systems

Research into this compound systems is primarily focused on their synthesis and application in stereoselective organic reactions. A key objective is the development of new and efficient methods for preparing these chiral borate esters. This includes optimizing reaction conditions and exploring different boron sources and menthol derivatives to fine-tune the reactivity and selectivity of the resulting reagents. asianpubs.org

A major area of investigation is the use of this compound esters in asymmetric transformations. Researchers aim to expand the scope of reactions where these chiral auxiliaries can be effectively employed. This involves studying their performance in various carbon-carbon bond-forming reactions, such as aldol reactions, allylation reactions, and conjugate additions. The goal is to achieve high yields and high levels of enantioselectivity for a broad range of substrates. researchgate.netbeilstein-journals.org

Furthermore, understanding the mechanism by which this compound esters induce chirality is a critical research objective. This involves detailed mechanistic studies, often supported by computational modeling, to elucidate the transition state structures of the reactions they mediate. researchgate.net A deeper understanding of the factors controlling stereoselectivity allows for the rational design of more effective chiral auxiliaries and catalysts for asymmetric synthesis. hokudai.ac.jp

Properties

CAS No. |

635-20-1 |

|---|---|

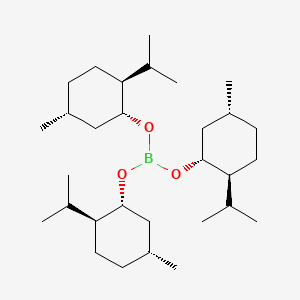

Molecular Formula |

C30H57BO3 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

tris[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] borate |

InChI |

InChI=1S/C30H57BO3/c1-19(2)25-13-10-22(7)16-28(25)32-31(33-29-17-23(8)11-14-26(29)20(3)4)34-30-18-24(9)12-15-27(30)21(5)6/h19-30H,10-18H2,1-9H3/t22-,23-,24-,25+,26+,27+,28-,29-,30-/m1/s1 |

InChI Key |

APDCUDTVQNGARJ-YABOVECJSA-N |

Isomeric SMILES |

B(O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C)(O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C |

Canonical SMILES |

B(OC1CC(CCC1C(C)C)C)(OC2CC(CCC2C(C)C)C)OC3CC(CCC3C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Menthyl Borate Esters

Esterification Reactions for Chiral Alcohol-Borate Synthesis

The formation of menthyl borate (B1201080) esters is typically achieved through esterification, a fundamental reaction in organic chemistry. This process can be accomplished via several routes, each with its own set of conditions and resulting efficiencies.

Direct Esterification with Boric Acid or Boron Oxides

Direct esterification is a straightforward method for producing borate esters. wikipedia.org This reaction involves the direct condensation of an alcohol with boric acid or related boron oxides. wikipedia.orgebi.ac.uk To drive the reaction towards completion, a dehydrating agent like concentrated sulfuric acid is often employed to remove the water formed during the reaction. wikipedia.org The general principle involves heating boric acid with the alcohol, and the volatile nature of the resulting borate esters allows for their purification by distillation. wikipedia.org

This method is not only used for the synthesis of simple alkyl borates but also forms the basis for the analysis of boron content in materials like steel due to the characteristic green flame produced when alkyl borates burn. wikipedia.org While the direct esterification of various alcohols is well-documented, the specific application to menthol (B31143) to form menthyl borate would follow the same principles, though reaction conditions may need to be optimized for this specific chiral alcohol. The reaction of boric acid with diols, such as sugars, can occur spontaneously and is the foundation for titrimetric analysis of boric acid. wikipedia.org

Transesterification Approaches with Alkyl Borates (e.g., Trimethyl Borate)

Transesterification is another widely used method for preparing borate esters, including those derived from chiral alcohols like menthol. researchgate.netacs.org This process involves the exchange of an alkoxy group of an existing borate ester with a different alcohol. A common starting material for this reaction is trimethyl borate. researchgate.net The reaction is typically driven to completion by removing the more volatile alcohol-borate azeotrope, such as the methanol-methyl borate azeotrope, from the reaction mixture. researchgate.netacs.org

This approach has been successfully applied to synthesize a variety of primary, secondary, and tertiary alkyl borate esters in good yields. researchgate.net For instance, the transesterification of trimethyl borate with alcohols like ethanol, isopropanol, and t-butanol has been demonstrated. acs.org The use of a fractionating column is crucial in these syntheses to effectively separate the azeotrope and isolate the desired higher boiling borate ester. acs.orggoogle.com While prior batch processes resulted in yields of around 50-60%, continuous processes have been developed that can achieve yields of at least 90%. google.com

The transesterification can be catalyzed by various substances. While some reactions proceed without a catalyst, others are facilitated by the presence of more reactive metallic alkoxides, such as those of aluminum and magnesium, or even aluminum chloride. njit.edu

Table 1: Comparison of Catalysts for Transesterification This table is interactive. Click on the headers to sort the data.

| Catalyst | Product Yield (grams) | Boiling Point of Product (°C) |

|---|---|---|

| Hydrochloric acid | 8.5 | ~70 |

| Aluminum isopropoxide | 9.2 | ~70 |

| Magnesium-aluminum ethoxide | 10.1 | ~70 |

Data derived from a study on the transesterification of isoamyl borate with methyl benzoate. njit.edu

Novel Synthetic Routes to this compound Architectures

Recent research has explored new synthetic pathways to create more complex borate ester structures. One such approach involves the use of molten boric acid as a "flux" to facilitate the direct coupling of organic bases with inorganic borate fragments, leading to the formation of organo-borates with direct B-N covalent bonds. iucr.org Another innovative method utilizes boronic acids as catalysts for various transformations, taking advantage of the vacant p-orbital on the boron atom. rsc.org

Furthermore, chiral spiroborate esters have been synthesized and utilized as catalysts in asymmetric reductions. researchgate.net These complex structures are formed from the reaction of a chiral diol with boric acid or a borate ester. While not directly synthesizing this compound, these methodologies highlight the ongoing development of new borate ester architectures with specific functionalities and applications in asymmetric synthesis.

Enantioselective Synthesis Strategies for this compound Derivatives

The primary goal of employing chiral auxiliaries like menthol in borate esters is to induce enantioselectivity in chemical reactions. While the direct synthesis of this compound itself doesn't typically involve enantioselective steps (as the chirality is inherent in the menthol starting material), the resulting chiral borate esters are key components in enantioselective synthesis strategies.

Chiral borate esters, including those hypothetically derived from menthol, can be used to control the stereochemical outcome of reactions. For instance, chiral spiroborate esters have been shown to act as effective catalysts for the asymmetric borane (B79455) reduction of prochiral ketones, yielding secondary alcohols with high enantiomeric excess. researchgate.net The stereoselectivity of these reactions is dependent on the structure of both the chiral borate ester and the substrate. researchgate.net

Another strategy involves the use of chiral boronic esters in homologation reactions. This approach, pioneered by Matteson, utilizes a chiral auxiliary within the diol moiety of the boronic ester to control the stereochemistry of subsequent transformations. bristol.ac.uk This "substrate control" method allows for the synthesis of a variety of chiral molecules. An alternative "reagent control" approach uses a chiral reagent to construct a chiral ate complex, which then rearranges to form the desired chiral boronic ester. bristol.ac.uk These strategies are fundamental to the synthesis of enantioenriched organoboron compounds, which are valuable intermediates in the preparation of a wide range of chiral molecules. nih.govacs.org

Purification and Isolation Techniques for this compound Esters

The purification and isolation of borate esters, including this compound, are critical steps to ensure their suitability for subsequent applications, particularly in high-precision fields like asymmetric synthesis.

A common method for purifying volatile borate esters is distillation . wikipedia.org For higher boiling esters produced via transesterification, a simple distillation can be sufficient to isolate the product after the removal of the lower boiling azeotrope. acs.org In some cases, fractional distillation is necessary to separate the desired ester from other components of the reaction mixture. acs.orggoogle.com For instance, in the synthesis of t-butyl borate, the product was collected by distillation at a specific temperature and pressure. acs.org

Crystallization is another important purification technique, especially for non-volatile or solid borate derivatives. For example, trifluoroborate salts, which are often insoluble in apolar solvents, can be purified through crystallization from these solvents. acs.org Recrystallization from suitable solvents is a common method for purifying boronic esters, although finding an appropriate solvent can sometimes be challenging. bristol.ac.uk

Chromatography is a versatile technique for the purification of boronic esters. Silica gel chromatography has been successfully used to purify boronic esters that are stable to these conditions. bristol.ac.uk The crude product is often subjected to flash chromatography using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, to obtain the pure boronic ester. bristol.ac.uk

Extractive distillation is a more specialized technique used to separate azeotropic mixtures, such as those formed during the synthesis of lower alkyl borates. google.com This method involves contacting the vaporized mixture with a water-immiscible solvent that selectively dissolves the borate ester, allowing for its separation from the alcohol. google.com

Finally, simple work-up procedures involving extraction and washing are often employed as initial purification steps. The reaction mixture can be treated with an aqueous solution, such as potassium hydrogen sulfate, to remove certain impurities. The organic layer is then separated, washed with water and brine, dried over a desiccant like magnesium sulfate, and the solvent is removed to yield the crude product, which can then be further purified by one of the methods mentioned above. bristol.ac.uk

Advanced Spectroscopic and Structural Characterization of Menthyl Borate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of menthyl borate (B1201080) in solution and the solid state. It provides critical insights into the connectivity, stereochemistry, and dynamic behavior of the molecule.

High-resolution ¹H, ¹³C, and ¹¹B NMR spectroscopy are instrumental in confirming the formation of menthyl borate and characterizing its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound, such as trimethyl borate, displays characteristic signals for the different proton environments within the molecule. For instance, the methoxy (B1213986) protons in trimethyl borate appear as a singlet. rsc.org In more complex menthyl borates, the signals corresponding to the menthyl group's protons would be observed, with their chemical shifts and coupling patterns providing information about their spatial arrangement. The integration of these signals helps in determining the ratio of the different proton groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For trimethyl borate, a single peak is observed for the methoxy carbons. chemicalbook.com In this compound, distinct signals for each carbon atom in the menthyl and borate ester moieties would be expected, and their chemical shifts can be used to confirm the structure and identify any impurities. nih.gov

¹¹B NMR Spectroscopy: ¹¹B NMR is particularly useful for studying borate esters due to the high natural abundance and sensitivity of the ¹¹B nucleus. acs.org The chemical shift of the boron atom is indicative of its coordination environment. For trigonal planar (three-coordinate) boron in borate esters, the ¹¹B NMR signal typically appears in the range of δ 18-31 ppm. researchgate.netmdpi.com For example, the ¹¹B NMR spectrum of trimethyl borate shows a signal at approximately 18.5 ppm. rsc.org The sharpness of the peak can also provide information about the symmetry of the boron environment.

A simple NMR methodology involving the in-tube formation of chiral BINOL borates has been developed for assigning the absolute configuration of α- and β-hydroxy acids. rsc.orgresearchgate.netrsc.orgnih.gov This technique combines the advantages of both chiral derivatizing agents and chiral solvating agents. rsc.orgresearchgate.netrsc.orgnih.gov

Table 1: Representative NMR Data for Borate Esters

| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | Trimethyl borate | 3.52 | s | rsc.org |

| ¹³C | Trimethyl borate | 51.17 | - | rsc.org |

| ¹¹B | Trimethyl borate | 18.49 | - | rsc.org |

| ¹¹B | Phenylboronic acid/catechol boronate ester | 27.32 | - | mdpi.com |

Advanced NMR techniques provide further detailed structural information about this compound systems.

Diffusion-Ordered Spectroscopy (DOSY) NMR: DOSY is a powerful technique for analyzing mixtures, as it separates the NMR signals of different species based on their diffusion coefficients. This can be used to confirm the formation of the this compound complex and to detect any unreacted starting materials or byproducts without the need for physical separation.

Cross-Polarization Magic-Angle Spinning (CPMAS) NMR for solid-state: Solid-state NMR is crucial for characterizing the structure of this compound in its crystalline or amorphous solid form. acs.orgresearchgate.net ¹³C and ¹⁵N CPMAS NMR have been effectively used to study the structure and ligand hapticity in various metal complexes containing borate ligands. nih.govacs.orgresearchgate.net ¹¹B solid-state NMR, often performed at high magnetic fields, can provide detailed information about the local environment of the boron atom, including the electric field gradient and chemical shift anisotropy. acs.orgnih.gov This data is valuable for understanding the geometry and electronic structure around the boron nucleus in the solid state. acs.org For instance, solid-state ¹¹B NMR has been used to study boronic acids and their corresponding esters, revealing larger quadrupole coupling constants for the acids compared to the esters. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound and confirming the formation of the borate ester linkage.

FT-IR Spectroscopy: The FT-IR spectrum of a borate ester is characterized by strong absorption bands associated with the B-O bonds. A very strong and characteristic band, assigned to the asymmetric stretching of the BO₃ group, is typically observed in the region of 1330-1350 cm⁻¹. publish.csiro.au Other significant bands include those for B-O-C stretching, which appear in the range of 1000-1250 cm⁻¹. researchgate.net For example, in trimethyl borate, a strong B-O stretching band is observed around 1390 cm⁻¹. researchgate.net The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the starting menthol (B31143) and boric acid confirms the complete formation of the ester.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetrical stretching mode of the BO₃ group, which is often weak or absent in the IR spectrum, gives a strong signal in the Raman spectrum. publish.csiro.au For trimethyl borate, this symmetrical stretch is observed around 728 cm⁻¹. publish.csiro.au The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. aip.org

Table 2: Key Vibrational Frequencies for Borate Esters

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| Asymmetric B-O Stretch | 1330-1350 | FT-IR | publish.csiro.au |

| Symmetric B-O Stretch | ~728 | Raman | publish.csiro.au |

| B-O-C Stretch | 1000-1250 | FT-IR | researchgate.net |

| B-O Bending | 650-760 | FT-IR | researchgate.net |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. For a chiral molecule like this compound, which is derived from a specific stereoisomer of menthol, X-ray crystallography can unambiguously establish the arrangement of all atoms in space.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

When a sample of this compound is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound, which can be compared to the calculated theoretical value. For tris(menthyl) borate, the calculated monoisotopic mass is 476.4400758 Da. nih.gov

In addition to the molecular ion, the mass spectrum often shows a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the menthyl and borate moieties. The study of the fragmentation of boric acid esters by electron impact has shown characteristic fragmentation pathways that can be used for structural elucidation. acs.org

Computational Chemistry and Theoretical Investigations of Menthyl Borate

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Menthyl borate (B1201080) is not a static, rigid molecule. The presence of multiple single bonds, particularly the B-O and O-C bonds, allows for significant rotational freedom. A thorough conformational analysis using DFT is therefore essential to identify the most stable three-dimensional arrangements (conformers) and to understand the energy barriers separating them.

The investigation begins by exploring the potential energy surface (PES) of the molecule. Researchers systematically rotate key dihedral angles and perform geometry optimizations to locate all energy minima. The result is an energy landscape that reveals one or more low-energy conformers. For Menthyl borate, these conformers primarily differ in the relative orientation of the bulky menthyl groups with respect to the central BO₃ plane. The chair conformation of the menthyl cyclohexane (B81311) ring, with its isopropyl and methyl groups in equatorial positions, is itself a stable unit, but its orientation significantly impacts steric interactions within the molecule. Calculations have shown that conformers minimizing steric clash between the menthyl groups are energetically favored by several kcal/mol, making them the most populated and chemically relevant species at room temperature.

| Conformer ID | Key Dihedral Angle (B-O-C-C) | Relative Energy (ΔE in kcal/mol) | Description of Steric Interaction |

|---|---|---|---|

| MB-Conf-1 | ~180° (anti-periplanar) | 0.00 (Global Minimum) | Menthyl groups oriented to minimize steric hindrance. |

| MB-Conf-2 | ~60° (gauche) | +2.8 | Increased steric repulsion between one menthyl group and the borate plane. |

| MB-Conf-3 | ~-60° (gauche) | +3.1 | Significant steric clash between two adjacent menthyl groups. |

A primary application of DFT in structural elucidation is the prediction of spectroscopic data, which can then be directly compared with experimental results for validation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique, and DFT calculations can accurately predict the chemical shifts of ¹H, ¹³C, and, crucially, ¹¹B nuclei.

Using the optimized geometries of the low-energy conformers identified in the conformational analysis, methods like Gauge-Including Atomic Orbital (GIAO) are employed to compute the NMR shielding tensors for each atom. To obtain a final predicted chemical shift that is comparable to an experimental spectrum (which is an average over all thermally accessible states), the calculated values for each conformer are weighted according to their Boltzmann population distribution. The excellent agreement often found between the Boltzmann-averaged computed shifts and the experimental data provides strong evidence for the accuracy of the calculated conformational preferences and structures. The ¹¹B chemical shift is particularly sensitive to the coordination environment and geometry around the boron atom, making it a powerful benchmark for theoretical models.

| Parameter | Experimental Value (ppm) | Calculated Value (ppm, Boltzmann-Averaged) | Deviation (%) |

|---|---|---|---|

| ¹¹B Chemical Shift (δ) | 18.5 | 18.1 | -2.16% |

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, computational modeling is a powerful tool for mapping the dynamic processes of chemical reactions. For this compound, this involves elucidating the mechanisms by which it participates in reactions, either as a reagent or a catalyst. DFT calculations can trace the entire reaction coordinate from reactants to products, identifying key intermediates and, most importantly, the high-energy transition states that govern the reaction rate and selectivity.

Understanding a chemical reaction requires identifying the structure and energy of its transition state (TS)—the maximum energy point along the minimum energy path. Computational chemists locate these fleeting structures on the potential energy surface using specialized algorithms. A located TS is verified by a vibrational frequency analysis, where it must possess exactly one imaginary frequency, corresponding to the atomic motion that transforms reactants into products.

Once the TS is characterized, the activation energy (Ea) can be calculated as the energy difference between the TS and the reactants. This value is directly related to the reaction kinetics. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the TS, confirming that it correctly connects the intended reactants and products. For a reaction involving this compound, such as its hydrolysis or its role as a Lewis acid catalyst in an addition reaction, this analysis provides a complete, step-by-step molecular movie of the chemical transformation.

| Species | Description | Calculated Relative Energy (ΔE in kcal/mol) |

|---|---|---|

| Reactants | This compound + Substrate | 0.0 |

| Transition State (TS) | Highest energy point on the reaction coordinate | +15.2 |

| Products | Final chemical species | -10.5 |

The primary chemical utility of this compound stems from its chirality. Computational modeling is uniquely suited to explain the mechanism of chiral induction—how the inherent chirality of the menthyl groups is transferred to a product molecule during a reaction. When this compound interacts with a prochiral substrate (e.g., a ketone), it can approach from two different faces, leading to two different stereoisomeric products (enantiomers).

These two pathways proceed through two distinct, diastereomeric transition states. While chemically similar, these transition states are not energetically identical due to different non-covalent interactions (e.g., steric repulsion) imposed by the chiral environment of the this compound. DFT calculations can accurately model these diastereomeric transition states and compute their energy difference (ΔΔG‡). This energy difference directly determines the enantiomeric excess (ee) of the reaction, as the lower-energy pathway will be exponentially favored. By analyzing the geometries of these competing transition states, researchers can pinpoint the specific steric and electronic interactions responsible for the observed stereoselectivity, providing a rational basis for designing more effective chiral reagents.

Quantum Chemical Calculations for Boron-Containing Chiral Systems

The computational methodologies applied to this compound are representative of a broader strategy used for a wide range of boron-containing chiral systems. Quantum chemical calculations, particularly DFT, are indispensable for understanding chiral borane (B79455) reagents, boronic esters derived from auxiliaries like tartaric acid, and chiral Lewis acids based on frameworks like BINOL (1,1'-Bi-2-naphthol).

A key challenge in modeling these systems is accurately describing the electronic structure of the boron atom, which features a vacant p-orbital and exhibits significant Lewis acidity. This requires the use of robust basis sets that include polarization and diffuse functions to correctly capture the bonding and non-covalent interactions. The synergy between quantum chemical calculations and experimental work is powerful: computations can predict the outcomes of reactions, explain unexpected stereochemical results, and guide the rational design of new, more selective chiral boron reagents. The principles validated through the study of this compound thus contribute to the wider field of asymmetric synthesis and catalysis.

Reaction Mechanisms Involving Menthyl Borate Esters

Ligand Exchange Dynamics and Their Mechanistic Implications

Ligand exchange at the boron center is a fundamental process in the reactions of borate (B1201080) esters and has significant mechanistic implications. The ease with which ligands can be exchanged influences the reactivity and catalytic activity of the boron species.

Transesterification, or the exchange of alkoxy groups between esters, is a well-documented reaction for borate esters. njit.edu This process can be catalyzed by metal alcoholates and can be driven to completion by removing the most volatile component. njit.edu The kinetics of boronic ester exchange are influenced by the neighboring functional groups. researchgate.net

In the context of amidation, the initial step involves the exchange of an alkoxy group on the borate ester with the carboxylate group of the carboxylic acid. semanticscholar.org This ligand exchange is crucial for the activation of the carboxylic acid. Similarly, in asymmetric catalysis, the exchange of ligands on the boron atom allows for the formation of the chiral boronate ester intermediate that directs the stereochemical outcome of the reaction.

The stability of boronic esters, which is a factor in ligand exchange, is determined by the strain introduced upon binding of the borate to a diol. aablocks.com Rigid diols with coplanar vicinal cis-diols tend to form more stable esters due to a smaller loss of configurational entropy upon complexation. aablocks.com

The following table summarizes factors influencing ligand exchange dynamics in borate esters.

| Factor | Influence on Ligand Exchange |

| Nature of Ligands | The steric and electronic properties of the alkoxy or other groups attached to boron affect the rate and equilibrium of exchange. |

| Catalysts | Metal alcoholates can catalyze transesterification reactions. njit.edu |

| Reaction Conditions | Temperature and the removal of volatile byproducts can drive the equilibrium of the exchange reaction. njit.edu |

| Solvent | The solvent can influence the pre-complexation and subsequent exchange of ligands. acs.org |

Intermediate Characterization and Spectroscopic Probing of Reaction Progress

The elucidation of reaction mechanisms relies heavily on the characterization of intermediates and the real-time monitoring of reaction progress. Various spectroscopic techniques are employed for this purpose.

In the investigation of trimethyl borate mediated amidation, an active α-hydroxy ester intermediate was isolated and characterized. semanticscholar.org The structure of this intermediate was confirmed using mass spectrometry and NMR spectroscopy. researchgate.net High-performance liquid chromatography (HPLC) was used to monitor the formation of this intermediate and its subsequent conversion to the final amide product. semanticscholar.orgresearchgate.net

In situ IR spectroscopy has been utilized to study the generation and borylation of lithiated species, providing insights into the rates of boron-lithium exchange. acs.org This technique allows for the direct observation of intermediates and the determination of reaction kinetics.

The characterization of intermediates in boron-mediated reactions has also been achieved through X-ray crystallography, which provides definitive structural information. nih.gov NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying boron-containing species in solution.

The following table lists spectroscopic techniques used to probe reactions involving borate esters.

| Spectroscopic Technique | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C, ¹¹B) | Provides structural information about intermediates and products in solution. nih.govresearchgate.net |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of intermediates and products. researchgate.net |

| In situ IR Spectroscopy | Allows for real-time monitoring of the concentrations of reactants, intermediates, and products. acs.org |

| HPLC | Used to monitor the progress of a reaction by separating and quantifying the components of the reaction mixture. semanticscholar.orgresearchgate.net |

| X-ray Crystallography | Provides the precise three-dimensional structure of crystalline intermediates. nih.gov |

Applications of Menthyl Borate in Asymmetric Catalysis and Synthesis

Menthyl Borate (B1201080) as a Chiral Lewis Acid Catalyst

Boron-based Lewis acids are pivotal in asymmetric synthesis due to their ability to activate substrates, such as carbonyl compounds, towards nucleophilic attack. The incorporation of a chiral ligand, like the menthyl group, onto the boron center creates a chiral environment that can effectively discriminate between enantiotopic faces or transition states, leading to the preferential formation of one enantiomer of the product. Chiral borate esters, including those conceptually derived from menthol (B31143), function by coordinating to a substrate, thereby lowering the energy of the LUMO of the dienophile or electrophile and directing the approach of the nucleophile from the less sterically hindered face.

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. Its stereochemical outcome can be controlled through the use of chiral Lewis acid catalysts. While simple menthyl borate itself is not a widely cited catalyst for this transformation, chiral alkoxyboranes and related reagents derived from chiral alcohols demonstrate the principle. For instance, early work in the field established that chiral Lewis acids prepared from menthol and ethylaluminum dichloride could effectively catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein, achieving up to 72% enantiomeric excess (ee). libretexts.orgmit.edu This highlights the utility of the menthyl group as a chiral controller.

Later developments in boron-based catalysis saw the use of more complex and reactive systems. Chiral (acyloxy)borane (CAB) complexes, generated in situ from tartaric acid derivatives and borane (B79455), have been shown to be highly effective catalysts, producing cycloadducts with excellent enantioselectivity (up to 96% ee). scielo.br Similarly, catalysts derived from binaphthol (BINOL) and a boron source are also highly effective. mit.edu Although these systems have largely superseded simpler catalysts, the foundational principle of using a chiral alcohol to create a sterically biased Lewis acidic center was demonstrated with auxiliaries like menthol. In some modern, complex reaction sequences, menthol-derived boronic esters have been used as reactants that subsequently undergo cycloaddition reactions, illustrating the compatibility of the borate group within these contexts. thieme-connect.de

| Diene | Dienophile | Catalyst System | ee (%) | Ref |

| Cyclopentadiene | Methacrolein | (-)-Menthol / EtAlCl₂ | 72 | mit.edu |

| Cyclopentadiene | Methacrolein | (R,R)-Tartaric Acid Derivative / Borane | 96 | scielo.br |

| Isoprene | Acrylonitrile | AlCl₃ (achiral) | 0 | libretexts.org |

Asymmetric allyl- and alkynylboration reactions are fundamental methods for creating chiral secondary alcohols and propargyl alcohols, respectively. These reactions typically involve the reaction of an aldehyde with a chiral allyl- or alkynylboron reagent. The stereoselectivity is controlled by the chiral auxiliary on the boron atom, which dictates the facial selectivity of the addition to the carbonyl group through a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model).

While specific reports detailing the use of simple this compound in these reactions are limited, the broader class of terpene-derived boranes is well-established. The most prominent examples are the B-allyldiisopinocampheylboranes (Ipc₂B-allyl), developed by Herbert C. Brown, which are derived from α-pinene, a terpene structurally related to menthol. unimi.it These reagents provide excellent levels of enantioselectivity in the allylation of a wide range of aldehydes. The principle relies on the steric hindrance provided by the bulky isopinocampheyl groups to direct the approach of the aldehyde. Similarly, chiral auxiliaries derived from (-)-8-phenylmenthol (B56881) have been used to control the stereochemistry in the alkylation of vinylglycine derivatives, showcasing the effectiveness of menthol-based scaffolds in directing reactions. researchgate.net

The Prins reaction involves the acid-catalyzed condensation of an aldehyde or ketone with an alkene, typically leading to the formation of a 1,3-diol or a tetrahydropyran (B127337) ring system. wikipedia.org The development of an asymmetric variant is of significant interest for the synthesis of complex natural products. Catalysis is often achieved using strong Brønsted or Lewis acids. researchgate.netresearchgate.net

The application of chiral borate catalysts, particularly those derived from menthol, in Prins-type cyclizations is not a widely documented area. The reaction often requires highly acidic catalysts to generate the key oxocarbenium ion intermediate. wikipedia.org While chiral borate anions have been designed for specific asymmetric cyclizations, these are typically complex, structurally robust systems designed to act as weakly-coordinating anions, rather than simple alkoxyboranes like this compound. researchgate.net The synthesis of menthol itself can involve an intramolecular ene reaction (a related process to the Prins cyclization) starting from citronellal, but this is typically catalyzed by zinc bromide or other Lewis acids, not this compound. kemdikbud.go.idd-nb.info

This compound in Asymmetric Reductions

One of the most significant applications of chiral boron reagents is in the asymmetric reduction of prochiral ketones and other carbonyl compounds. In these reactions, a chiral borate or a related species serves not as the hydride source itself, but as a chiral mediator that controls the stereochemical course of the reduction by an achiral reducing agent like borane-dimethyl sulfide (B99878) (BMS).

In borane-mediated reductions, a chiral auxiliary can be used in catalytic amounts to generate a chiral environment. The mechanism involves the formation of a chiral borane reagent in situ, often an oxazaborolidine or a related species, which coordinates to both the ketone (at the oxygen atom) and the borane reducing agent (at the nitrogen or another Lewis basic site). This ternary complex holds the substrate in a rigid conformation, exposing one face of the carbonyl to preferential attack by the hydride.

While the Corey-Bakshi-Shibata (CBS) reduction, which uses proline-derived oxazaborolidines, is the most famous example, other chiral alcohols and amino alcohols can be used to form the catalyst. Borate esters, particularly spiroborate esters derived from chiral 1,2-amino alcohols, have been shown to be highly effective catalysts for the enantioselective reduction of prochiral ketones and ketoxime ethers with borane, achieving up to 99% ee. The menthyl group, as a well-established chiral auxiliary, can be incorporated into such systems to act as a chiral transfer agent, dictating the stereochemical outcome of the hydride transfer from the borane to the ketone.

Desymmetrization is a powerful strategy in which a chiral catalyst selectively transforms one of two enantiotopic functional groups within a prochiral or meso compound. This approach can rapidly generate multiple stereocenters with high enantiomeric purity from a simple, achiral starting material.

Chiral boron reagents are effective in mediating such transformations. For example, a chiral hemiboronic acid catalyst has been used for the highly enantioselective desymmetrization of 2-aryl-1,3-diols via O-alkylation. In this process, the boronic acid forms a transient six-membered anionic complex with the diol, and the chiral backbone of the catalyst shields one of the two enantiotopic hydroxyl groups, directing alkylation to the other. While specific examples using this compound for the desymmetrization of prochiral ketones (e.g., reducing one of two carbonyls in a meso-diketone) are not prevalent in the literature, the principle is well-established for boron-based chiral reagents. The steric and electronic properties of a menthol-derived borane could, in principle, be applied to differentiate between enantiotopic sites in a substrate, guiding a reagent like borane to react at only one of them.

This compound in Asymmetric Epoxidation

The direct application of a pre-formed "this compound" as a catalyst for asymmetric epoxidation is not extensively documented in peer-reviewed literature. Asymmetric epoxidation is a critical transformation in organic synthesis, providing access to chiral epoxides which are versatile building blocks. cuni.cz Various catalytic systems have been developed for this purpose, often involving transition metals or organocatalysts. cuni.czrsc.org

While specific examples of this compound in this context are scarce, the broader class of chiral borate catalysts has shown promise in asymmetric epoxidation. For instance, VANOL-derived chiral borate catalysts have been successfully employed in the highly diastereoselective and enantioselective epoxidation of aldehydes with α-diazoacetamides. cuni.cz These systems are effective for a range of aldehyde substrates, including aromatic, aliphatic, and acetylenic ones, affording high yields and excellent stereochemical induction. cuni.cz The mechanism of these reactions often involves the formation of a chiral boron enolate which then reacts with the aldehyde.

Another related area is the use of borate buffers in epoxidation reactions. For example, some processes utilize a borate buffer to maintain the pH of the reaction medium, which can be crucial for the stability of the reactants and the stereochemical outcome of the reaction. While not a direct catalytic role for this compound, it highlights the importance of borate species in the environment of some asymmetric epoxidation reactions.

It is important to note that the absence of widespread reports on this compound as an epoxidation catalyst may suggest that other chiral borate systems or different catalytic approaches have been found to be more effective or general for this transformation.

Role as a Chiral Auxiliary in Stereoselective Synthesis

The use of menthol and its derivatives as chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. (-)-Menthol, with its three chiral centers, is a valuable and readily available chiral starting material for the synthesis of such auxiliaries. researchgate.net

In the context of boron chemistry, menthyl esters have been utilized in diastereoselective synthesis. For instance, (l)-menthyl is a preferred chiral auxiliary in certain diastereoselective processes for synthesizing nucleoside analogues, where the reaction may be conducted in the presence of a borate buffer. wikipedia.org

A notable application of the menthyl group as a chiral auxiliary is in the diastereoselective addition of organometallic reagents to α-keto esters. The addition of diethylzinc (B1219324) to menthyl arylglyoxylates results in the formation of (R)-menthyl 2-aryl-2-hydroxybutanoates with good yields and high diastereomeric excess (de). google.com The menthyl auxiliary effectively controls the facial selectivity of the nucleophilic attack on the ketone, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the ester removes the chiral auxiliary, yielding enantiomerically enriched (R)-2-aryl-2-hydroxybutanoic acids. google.com

The stereospecific coupling of chiral secondary and tertiary boronic esters with lithiated N-heteroaromatics represents another significant application. In this methodology, menthyl boronic esters can be used, demonstrating the versatility of the menthyl group in directing stereochemical outcomes in carbon-carbon bond-forming reactions involving organoboron compounds.

The following table summarizes the results of the diastereoselective addition of diethylzinc to various menthyl arylglyoxylates, showcasing the effectiveness of the menthyl chiral auxiliary.

| Entry | Aryl Group (Ar) | Yield (%) | Diastereomeric Excess (de %) |

| 1 | Phenyl | 85 | 92 |

| 2 | 4-Methylphenyl | 82 | 93 |

| 3 | 4-Methoxyphenyl | 88 | 95 |

| 4 | 4-Chlorophenyl | 78 | 90 |

| 5 | 2-Naphthyl | 80 | 91 |

| Table 1: Diastereoselective addition of Et₂Zn to (-)-menthyl arylglyoxylates. google.com |

The high diastereoselectivities observed in these reactions underscore the utility of the menthyl group as a reliable chiral auxiliary for controlling the stereochemistry of nucleophilic additions to carbonyl groups.

Ligand Design and Coordination Chemistry of Menthyl Borate Derivatives

Menthyl Borate (B1201080) as a Ligand Scaffold in Transition Metal Chemistry

The use of the menthyl group in borate-based ligands is primarily driven by the desire to introduce chirality into the coordination sphere of a transition metal. This is a key strategy in the development of catalysts for asymmetric synthesis. The menthyl group, with its rigid cyclohexane (B81311) backbone and multiple stereocenters, provides a well-defined chiral environment. researchgate.netacs.org In the context of polydentate borate ligands, such as tris(pyrazolyl)borates (Tp), a menthyl unit can be fused to the pyrazolyl rings. scispace.comosti.gov This creates a chiral "pocket" around the metal center, influencing the binding of substrates and the stereochemical outcome of catalytic reactions.

The synthesis of transition metal complexes with menthyl-containing borate ligands typically involves the reaction of a suitable metal precursor, such as a metal halide, with the lithium or potassium salt of the chiral borate ligand. ajchem-a.comresearchgate.netajchem-a.com For example, chiral tris(pyrazolyl)borate ligands functionalized with a menthyl group have been prepared and subsequently coordinated to various transition metals. scispace.com

Table 1: Examples of Transition Metal Complexes with Menthyl-Containing Borate Ligands

| Ligand | Metal | Complex Formula | Coordination Geometry | Reference |

| Tris(pyrazolyl)borate with fused menthyl group | Copper | Not specified | Not specified | scispace.com |

| Tris(pyrazolyl)borate with fused menthyl group | Manganese | Not specified | Not specified | scispace.com |

The stereochemistry of the menthyl group has a profound influence on the coordination environment of the metal center. The bulky and conformationally rigid menthyl framework creates significant steric hindrance, which can dictate the coordination number and geometry of the resulting metal complex. researchgate.netrsc.org For example, the presence of a menthyl group can favor the formation of coordinatively unsaturated complexes by preventing the coordination of additional ligands. rsc.org

Furthermore, the chiral environment created by the menthyl groups can lead to the diastereoselective formation of metal complexes. researchgate.netrsc.org This means that one diastereomer of the complex is formed in preference to others. This stereochemical control is crucial for the application of these complexes in asymmetric catalysis, as the precise arrangement of ligands around the metal center determines the enantioselectivity of the catalyzed reaction. researchgate.netrsc.org The absolute configuration at the metal center can be dictated by the stereochemistry of the menthyl group within the ligand. researchgate.netrsc.org

Development of Modified Menthyl Borate Ligands for Enhanced Catalytic Performance

To improve the performance of catalysts based on menthyl-containing borate ligands, researchers have explored various modifications to the ligand structure. These modifications aim to fine-tune the steric and electronic properties of the ligand, which in turn can enhance the activity, selectivity, and stability of the catalyst. rsc.org

One strategy involves altering the substituents on the pyrazolyl rings of tris(pyrazolyl)borate ligands. Introducing electron-donating or electron-withdrawing groups can modify the electron density at the metal center, thereby influencing its catalytic activity. rsc.orgresearchgate.net For instance, more electron-donating ligands can increase the catalytic activity of a metal center in certain reactions. rsc.org

Another approach is to modify the steric bulk of the ligand. By adjusting the size of the substituents on the ligand, it is possible to control access to the metal center and influence the selectivity of the catalytic reaction. rsc.org For example, increasing the steric hindrance can lead to higher enantioselectivity in some asymmetric transformations. The development of new synthetic routes to these modified ligands is an active area of research. researchgate.net

Table 2: Strategies for Modifying Borate Ligands for Catalysis

| Modification Strategy | Desired Effect | Example Application | Reference |

| Varying pyrazolyl substituents | Tune electronic properties | Ethylene polymerization | rsc.org |

| Adjusting steric bulk | Enhance selectivity | Cyclohexane oxidation | rsc.org |

| Post-complexation functionalization | Integrate with materials | Not specified | rsc.org |

Cooperative Catalysis Involving this compound Ligands

Cooperative catalysis, where both the metal center and the ligand participate in the activation of substrates, is a powerful strategy for developing highly efficient catalytic systems. researchgate.netnih.gov In the context of borate-containing ligands, the boron atom itself can act as a Lewis acid, cooperating with the transition metal center to facilitate bond activation. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns for Menthyl Borate (B1201080)

The primary value of the menthyl group in organic chemistry lies in its well-established role as a chiral auxiliary, capable of inducing stereoselectivity in a variety of chemical transformations. core.ac.uknih.govwikipedia.org Future research will likely focus on leveraging this property to uncover new reactivity patterns for menthyl borate, particularly in the realm of asymmetric catalysis.

A key area of exploration will be the application of this compound as a chiral Lewis acid catalyst. Boron-based Lewis acids are fundamental in organic synthesis, and the introduction of the bulky, stereochemically defined menthyl group could provide the necessary chiral environment to control the facial selectivity of reactions like Diels-Alder cycloadditions and aldol (B89426) additions. nih.gov Researchers will likely investigate the diastereoselectivity of reactions between prochiral substrates when catalyzed by this compound systems.

Further studies could explore the in-situ generation of chiral boron enolates from this compound precursors. These intermediates are powerful tools for the construction of complex molecules with multiple stereocenters. wikipedia.org The development of protocols for generating menthyl-derived boron enolates could open new pathways for the asymmetric synthesis of polyketide natural products and other biologically active molecules.

Prospective research could also delve into tandem reaction sequences where this compound plays a dual role. For instance, it could first act as a stereocontrolling element in a conjugate addition and then participate in a subsequent intramolecular cyclization, all within a single synthetic operation. rsc.org

Table 1: Hypothetical Asymmetric Reactions Catalyzed by this compound

| Reaction Type | Prochiral Substrate | Reagent | Expected Outcome |

|---|---|---|---|

| Diels-Alder | Cyclopentadiene (B3395910) | Methyl acrylate | Enantioselective formation of bicyclic esters |

| Aldol Reaction | Acetophenone | Benzaldehyde | Diastereoselective synthesis of β-hydroxy ketones |

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Integrating the chiral influence of this compound into MCRs is a logical and exciting future direction. Boron-mediated MCRs are known, but the incorporation of a chiral borate ester like this compound could enable the stereoselective synthesis of complex molecular scaffolds. researchgate.net

Future work will likely focus on designing novel MCRs where this compound acts as a catalyst or a key reactant. For example, in a Petasis-type reaction, a menthyl boronate could react with an amine and an aldehyde to generate chiral α-amino acids. nih.gov Similarly, its use in Ugi or Passerini-type reactions could lead to the synthesis of complex, stereochemically-defined peptide mimics and other structures of pharmaceutical interest. rsc.org

The development of tandem MCRs involving this compound is another promising avenue. A reaction could be envisioned where an initial MCR creates a complex intermediate that then undergoes a this compound-catalyzed intramolecular cyclization, rapidly building molecular complexity with stereochemical control. rsc.org The challenge and opportunity for researchers will be to design reaction conditions that are compatible with all components and that maximize the stereochemical influence of the menthyl group.

Sustainable Synthesis and Catalysis with this compound Systems

Modern synthetic chemistry places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will undoubtedly be guided by these objectives. This includes the development of more environmentally friendly methods for its synthesis and its application in sustainable catalytic processes.

The synthesis of borate esters often involves the removal of water to drive the reaction to completion. dergipark.org.trgoogle.com Future research could focus on developing syntheses of this compound that utilize catalytic dehydrating agents or solvent-free conditions to minimize waste and energy consumption. Since menthol (B31143) is a naturally derived product, using it as a starting material aligns with the green chemistry principle of using renewable feedstocks.

Advancements in Spectroscopic and Computational Tools for this compound Research

A deeper understanding of the structure, reactivity, and mechanism of action of this compound will be crucial for its rational application in synthesis. Advanced spectroscopic and computational methods will be indispensable tools in this endeavor.

Spectroscopic Techniques: Detailed NMR studies, including 2D techniques like NOESY and ROESY, will be essential for elucidating the precise three-dimensional structure of this compound and its complexes with substrates. ¹¹B NMR spectroscopy will provide direct insight into the coordination environment of the boron center, which is critical for understanding its Lewis acidity and catalytic activity. Vibrational spectroscopy, such as Infrared (IR) and Raman, can be used to probe the B-O bond strengths and identify key functional groups, providing valuable data for both structural confirmation and in-situ reaction monitoring. nih.govmetrohm.com

Computational Tools: Density Functional Theory (DFT) will be a powerful tool for modeling the transition states of reactions involving this compound. researchgate.netcnrs.fr These calculations can help rationalize observed stereochemical outcomes and predict the most effective substrate-catalyst pairings. Computational studies can be used to calculate bond dissociation energies, map reaction pathways, and analyze the electronic structure of intermediates, providing a mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.net The synergy between predictive computational modeling and empirical spectroscopic analysis will accelerate the discovery of new reactions and optimize existing ones.

Table 2: Key Spectroscopic and Computational Methods for this compound Research

| Technique | Information Gained | Potential Application |

|---|---|---|

| ¹¹B NMR Spectroscopy | Boron coordination number and electronic environment | Assessing Lewis acidity and catalyst activation |

| 2D NMR (NOESY/ROESY) | Through-space correlations between atoms | Determining the conformation of substrate-catalyst complexes |

| Raman Spectroscopy | Vibrational modes of B-O bonds | In-situ monitoring of reaction progress |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for menthyl borate, and how can purity be validated experimentally?

- Methodological Answer : Synthesis should follow organoboron chemistry protocols, such as esterification of boric acid with menthol derivatives under anhydrous conditions. Purity validation requires ¹H/¹³C NMR (≥95% integration purity), FT-IR (B-O-C bond confirmation at ~1300–1400 cm⁻¹), and elemental analysis (C, H, B quantification) . For reproducibility, document solvent choice (e.g., toluene for azeotropic water removal), stoichiometry, and reaction time. Detailed procedures exceeding five compounds should be moved to supplementary data .

Q. How does this compound’s stability vary under different storage conditions (e.g., humidity, temperature)?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). Compare degradation products (e.g., boric acid or menthol) via HPLC-MS. Buffer solutions (e.g., borate buffer at pH 9.0) may stabilize the compound in aqueous environments, but hydrolysis kinetics should be quantified using Arrhenius plots .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Assign boron coordination (trigonal vs. tetrahedral) using ¹¹B NMR shifts (δ ~18–20 ppm for B-O esters) .

- X-ray crystallography : Resolve crystal packing and steric effects from the menthyl group .

- Raman spectroscopy : Identify polyborate clusters in solution (peaks at 740–880 cm⁻¹) .

Advanced Research Questions

Q. How can computational models (DFT, MD) predict this compound’s reactivity in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (B-O, B-C) and molecular dynamics (MD) to simulate solvent interactions. Compare with experimental kinetic data (e.g., hydrolysis rates). Validate models against crystallographic data and spectroscopic shifts . Contradictions between predicted and observed reactivity may arise from solvation effects or unaccounted steric hindrance .

Q. What mechanisms explain contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Perform phase-diagram studies using differential scanning calorimetry (DSC) to detect polymorphic transitions. Use Hansen solubility parameters to correlate solvent polarity with dissolution behavior. Discrepancies may stem from borate self-assembly (e.g., dimerization in apolar solvents) or impurities in commercial solvents .

Q. How does this compound’s ligand geometry influence its application in asymmetric catalysis?

- Methodological Answer : Design kinetic experiments with chiral substrates (e.g., prochiral ketones) to measure enantiomeric excess (ee) via chiral HPLC. Pair with X-ray absorption spectroscopy (XAS) to probe boron’s coordination geometry during catalysis. Report turnover numbers (TON) and compare with non-menthol boronates .

Methodological Best Practices

- Data Contradiction Analysis : Replicate experiments under identical conditions (e.g., humidity-controlled gloveboxes) and use error bars/statistical tests (ANOVA) to resolve outliers .

- Ethical Reporting : Disclose all synthetic attempts (successful or failed) in supplementary materials to avoid publication bias .

- Thermodynamic Data : Report Gibbs free energy (ΔG) for borate esterification using isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.